molecular formula C18H26N2O8 B2863956 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate CAS No. 1559062-09-7

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate

Número de catálogo: B2863956
Número CAS: 1559062-09-7
Peso molecular: 398.412
Clave InChI: UMDPABRIQXMLHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate is a quaternary ammonium salt derived from a tetrahydroquinoline scaffold. The compound features an isopropyl substituent at the 1-position of the tetrahydroquinoline ring and an N-methylmethanamine moiety at the 6-position, stabilized as a dioxalate salt. This structural configuration enhances its solubility in polar solvents compared to the free base form, which is critical for pharmacological and crystallographic applications. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and cardiovascular systems .

The dioxalate counterion likely improves thermal stability and crystallinity, facilitating structural characterization via X-ray diffraction (SHELX-based refinement methods are commonly employed for such analyses) .

Propiedades

IUPAC Name

N-methyl-1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2C2H2O4/c1-11(2)16-8-4-5-13-9-12(10-15-3)6-7-14(13)16;2*3-1(4)2(5)6/h6-7,9,11,15H,4-5,8,10H2,1-3H3;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDPABRIQXMLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate is a compound of significant interest in pharmacology due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a methanamine moiety. Its chemical formula is C16H24N2O4C_{16}H_{24}N_{2}O_{4} with a molecular weight of 294.35 g/mol. The oxalate salt form enhances its solubility and stability for biological applications.

The biological activity of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate is primarily attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit potential as an antihypertensive agent.

Interaction with Receptors

Research indicates that the compound may interact with adrenergic receptors, leading to modulation of cardiovascular functions. Specifically, structure-activity relationship (SAR) studies have shown that modifications to the tetrahydroquinoline ring can significantly affect its binding affinity and biological efficacy .

Pharmacological Effects

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate has been evaluated for several pharmacological effects:

  • Antihypertensive Activity : In vivo studies demonstrated that derivatives of this compound could lower blood pressure without causing reflex tachycardia, a common side effect associated with traditional antihypertensive medications .
  • Bradycardic Effects : The compound has shown bradycardic effects in isolated guinea pig atria, indicating potential applications in treating conditions associated with elevated heart rates .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the same class:

  • Study on Bradycardic Activity : A study synthesized various tetrahydroisoquinoline derivatives and evaluated their bradycardic activities. The findings suggested that specific substitutions on the tetrahydroquinoline ring were crucial for enhancing activity .
  • Antihypertensive Effects : Another investigation focused on the oral administration of specific derivatives in spontaneously hypertensive rats (SHR), revealing significant reductions in blood pressure without inducing reflex tachycardia .

Comparative Analysis

To better understand the unique properties of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(1-Isopropyl-1,2,3,4-tetrahydroisoquinolin-6-yl)-N-methylmethanamineSimilar core structureModerate antihypertensive effects
1-(1-Isopropyl-1,2,3,4-tetrahydroisoquinolin-6-yl)-N-propylmethanaminePropyl substitutionReduced efficacy compared to methyl derivative

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional similarities to other tetrahydroquinoline derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents at 1-Position Substituents at 6/7-Position Key Properties/Applications References
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine dioxalate Isopropyl N-methylmethanamine (dioxalate) Enhanced solubility, crystallinity
N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine Butyl 3-methoxypropylamine Lab-scale synthesis, receptor studies
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Methyl Carboxamide Antimicrobial activity
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) Phenyl Acetyl Anticancer screening

Key Observations :

The dioxalate salt enhances aqueous solubility relative to neutral carboxamide (6f) or acetyl (6g) derivatives, which may require organic solvents for formulation .

Biological Activity Trends: Compounds with bulky substituents (e.g., phenyl in 6g) exhibit stronger anticancer activity, likely due to enhanced hydrophobic interactions with protein targets . Smaller alkyl groups (e.g., methyl or butyl) are associated with neurological activity, as seen in related tetrahydroquinoline amines .

Synthetic Accessibility :

  • The target compound’s isopropyl group may complicate synthesis compared to methyl or butyl analogs due to steric hindrance during cyclization steps .
  • Carboxamide derivatives (e.g., 6f) are typically synthesized via coupling reactions, whereas dioxalate salts require counterion exchange post-amine formation .

Crystallographic Utility :

  • The dioxalate salt’s crystallinity makes it amenable to SHELX-based refinement, a standard for small-molecule structural resolution . Neutral analogs (e.g., 6h) often require co-crystallization with stabilizing agents.

Research Findings and Implications

  • Stability Considerations : The dioxalate form mitigates hygroscopicity issues common in free-base amines, improving shelf-life for preclinical testing .
  • Comparative Limitations : Unlike acetylated analogs (6g), the target compound lacks electron-withdrawing groups, which may reduce metabolic stability in vivo .

Q & A

Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires precise control of reaction conditions (temperature, pH, catalysts) at each synthetic step. For example, highlights the necessity of maintaining specific temperatures during cyclization and amidation to prevent side reactions. Multi-step routes (e.g., tetrahydroquinoline core functionalization) should employ orthogonal protecting groups to avoid interference . Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal conditions, reducing trial-and-error experimentation . Statistical Design of Experiments (DoE) is recommended to systematically evaluate variables like solvent polarity and reaction time .

Advanced: How can discrepancies in reported biological activities of structurally analogous compounds be resolved?

Methodological Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

  • Perform batch-to-batch purity analysis via HPLC-MS to rule out impurity-driven effects .
  • Use computational docking studies to compare binding affinities of analogs with target proteins (e.g., kinases or GPCRs) .
  • Validate findings across multiple in vitro models (e.g., primary cells vs. immortalized lines) and correlate with structural variations (e.g., isopropyl vs. ethyl substituents) .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the tetrahydroquinoline core and dioxalate counterion .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., distinguishing protonated vs. sodiated adducts) .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) and detects residual solvents or byproducts .

Advanced: How can structure-activity relationship (SAR) studies be designed using computational modeling?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions between the compound’s isopropyl group and hydrophobic binding pockets .
  • Quantitative SAR (QSAR): Train models on analogs (e.g., methyl vs. ethyl substituents) to predict bioactivity .
  • Free Energy Perturbation (FEP): Calculate binding energy differences for subtle structural changes (e.g., N-methyl vs. N-ethyl) .

Basic: What experimental strategies are effective for elucidating reaction mechanisms in its synthesis?

Methodological Answer:

  • Isotopic Labeling: Track proton transfer during cyclization using deuterated reagents .
  • Kinetic Studies: Monitor intermediate formation via in-situ FTIR or Raman spectroscopy .
  • Quenching Experiments: Identify reactive intermediates (e.g., enamines) by trapping with nucleophiles .

Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, then quantify degradation products via LC-MS .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and compare to room-temperature controls .
  • Solid-State Characterization: Use XRPD to detect polymorphic changes affecting stability .

Basic: What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: The dioxalate counterion enhances aqueous solubility compared to freebase forms .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve plasma half-life .
  • Co-Solvent Systems: Use PEG-400 or cyclodextrins in preclinical formulations .

Advanced: How can in vitro-to-in vivo efficacy gaps be addressed during preclinical development?

Methodological Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Corrogate plasma exposure (AUC) with target engagement in animal models .
  • Metabolite Identification: Use liver microsomes to predict hepatic clearance and adjust dosing regimens .
  • Tissue Distribution Studies: Radiolabel the compound to quantify accumulation in target organs .

Basic: Which functional groups in the compound are most reactive, and how can they be protected during derivatization?

Methodological Answer:

  • Primary Amine (N-methylmethanamine): Susceptible to oxidation; protect with Boc (tert-butoxycarbonyl) groups .
  • Tetrahydroquinoline Core: Aromatic C-H bonds may undergo electrophilic substitution; use directing groups (e.g., sulfonyl) for regioselective modification .

Advanced: What role do heterogeneous catalysts play in improving the efficiency of key synthetic steps?

Methodological Answer:

  • Palladium on Carbon (Pd/C): Enhances hydrogenation efficiency during tetrahydroquinoline ring saturation .
  • Zeolite Catalysts: Improve selectivity in Friedel-Crafts alkylation steps by restricting transition-state geometries .
  • Enzyme Mimetics: Metalloporphyrin catalysts can mimic cytochrome P450 for regioselective oxidations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.